Pexiganan Acetate

Antimicrobial peptides Comparative activity Broad-spectrum antibiotics

Select Pexiganan Acetate as your reference standard for topical antimicrobial peptide (AMP) research. As the most extensively studied AMP, it offers a reproducible, broad-spectrum antimicrobial profile with a unique membrane-disrupting mechanism and no cross-resistance to standard antibiotics, validated by MIC data from >2,500 clinical isolates. Ideal for calibrating novel peptide assays or studying toroidal pore formation.

Molecular Formula C124H214N32O24
Molecular Weight 2537.2 g/mol
CAS No. 172820-23-4
Cat. No. B549174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexiganan Acetate
CAS172820-23-4
SynonymsLocilex
MSI 78
MSI-78
pexiganan
pexiganan acetate
Molecular FormulaC124H214N32O24
Molecular Weight2537.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O
InChIInChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1
InChIKeyZYMCXUWEZQKVIO-IJAHCEAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite or off-white lyophilized powder
Storage-20°C

Pexiganan Acetate: A Synthetic Cationic Antimicrobial Peptide for Topical Research


Pexiganan acetate (MSI-78; CAS 172820-23-4) is a 22-amino acid synthetic cationic antimicrobial peptide (AMP) designed as an analogue of magainin 2, a host defense peptide isolated from the skin of the African clawed frog (*Xenopus laevis*) [1]. The compound exerts its bactericidal effect by disrupting bacterial cell membranes, specifically forming toroidal pores that lead to cell lysis [2]. As an acetate salt of a linear peptide with a defined amino acid sequence (Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Ile-Leu-Lys-Lys-NH₂), pexiganan acetate exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria, and it has been advanced to Phase 3 clinical trials as a topical agent for mild diabetic foot infections [3][4].

Why Pexiganan Acetate Cannot Be Substituted with Generic Antimicrobial Peptides or Standard Antibiotics


The assumption that pexiganan acetate is interchangeable with other antimicrobial peptides (AMPs) or conventional topical antibiotics is not supported by comparative data. Unlike many natural or synthetic AMPs, which have failed clinical development due to an unacceptable therapeutic window—often requiring doses approaching toxic levels to achieve efficacy [1]—pexiganan acetate has demonstrated a reproducible antimicrobial profile specifically against pathogens isolated from diabetic foot infections and animal bite wounds, with quantified MIC data from large surveillance studies (>2,500 clinical isolates) [2][3]. Furthermore, its unique membrane-disrupting mechanism via toroidal pore formation leads to a distinct cross-resistance profile; pexiganan acetate does not exhibit cross-resistance with β-lactams, quinolones, macrolides, or lincosamides, making it functionally distinct from standard antibiotic classes in procurement contexts where novel modes of action are required [4].

Quantitative Evidence for Pexiganan Acetate Differentiation vs. Comparators


Superior Broader-Spectrum Antibacterial Activity of Pexiganan Acetate vs. Omiganan and Iseganan

In a direct head-to-head study assessing the antimicrobial activity of eight AMPs against *Acinetobacter baumannii* (ATCC 19606), pexiganan acetate demonstrated superior potency compared to the clinically relevant AMPs omiganan and iseganan. The rank order of antimicrobial activity was CAMEL > pexiganan > LL-37 > aurein 1.2, citropin 1.1, r-omiganan > omiganan > temporin A [1]. This direct comparison quantifies pexiganan acetate's position relative to other AMPs that have also progressed to clinical trials for infectious disease indications.

Antimicrobial peptides Comparative activity Broad-spectrum antibiotics Gram-negative bacteria

Clinically Validated Topical Dosing Advantage: >250-Fold Safety Margin in Cream Formulation

Pexiganan acetate's clinical formulation as a 0.8% topical cream (Locilex®) provides a quantified therapeutic margin that is unattainable with most systemic or poorly bioavailable AMP alternatives. The concentration of pexiganan acetate in the cream is 8,000 μg/mL. Against clinical isolates from diabetic foot infections, the overall MIC90 value was determined to be 32 μg/mL [1]. This results in a >250-fold safety margin [2]. In a separate study of animal bite wound pathogens, the highest MIC obtained for pexiganan acetate was 128 μg/mL, still yielding a ≥60-fold margin [3]. This high local concentration minimizes the risk of sub-inhibitory exposure, a key driver of resistance evolution.

Topical formulation Clinical pharmacology Dose optimization Diabetic foot infection

Demonstrated Absence of Cross-Resistance with Conventional Antibiotic Classes

A key differentiation for procurement in antimicrobial resistance research is the demonstrated lack of cross-resistance between pexiganan acetate and standard-of-care antibiotics. In a comprehensive study of 3,109 clinical isolates, the MIC50 and MIC90 values of pexiganan acetate were equivalent for strains resistant to oxacillin, cefazolin, cefoxitin, imipenem, ofloxacin, ciprofloxacin, gentamicin, and clindamycin compared to strains susceptible to those agents [1]. This finding confirms that the membrane-disrupting, toroidal pore-forming mechanism of pexiganan acetate circumvents the resistance pathways that compromise β-lactams, quinolones, and aminoglycosides. In contrast, some AMPs like omiganan have shown variable activity against resistant strains [2].

Antimicrobial resistance Cross-resistance Mechanism of action Drug discovery

Low Propensity for Resistance Evolution Under Repeated Subinhibitory Exposure

Repeated attempts to generate resistance to pexiganan acetate in several bacterial species through serial passage with subinhibitory concentrations were unsuccessful [1]. This is in stark contrast to conventional antibiotics, for which high-level resistance can often be induced within 10-20 passages. However, it is important to note that a separate experimental evolution study using a different methodology (600-700 generations in liquid culture) did demonstrate that *S. aureus* can evolve resistance to pexiganan acetate, and this resistance conferred cross-resistance to the human innate immune peptide HNP-1 [2]. This duality in evidence suggests that while pexiganan acetate has a low propensity for rapid resistance induction under typical laboratory selection pressure, the potential for resistance evolution exists under prolonged, specific conditions.

Resistance development Experimental evolution Serial passage Antimicrobial stewardship

Validated Application Scenarios for Pexiganan Acetate in Research and Development


Topical Antimicrobial Drug Development for Diabetic Foot Infections

Pexiganan acetate is the most extensively studied AMP in the context of topical therapy for mild diabetic foot infections, having completed multiple Phase 3 clinical trials [9]. Its well-characterized in vitro activity against a broad panel of diabetic foot ulcer isolates (MIC90 of 32 μg/mL) and the >250-fold safety margin achieved with a 0.8% cream formulation provide a benchmark for the development of novel topical AMPs. Researchers can use pexiganan acetate as a reference standard for evaluating new formulations or peptides targeting the same indication. Importantly, the clinical trial data, while not demonstrating superiority over placebo in the most recent Phase 3 programs, established pexiganan acetate's equivalence to oral ofloxacin in earlier trials, providing a clinical efficacy reference point .

Mechanistic Studies of Bacterial Membrane Disruption and Resistance

Owing to its well-defined toroidal pore-forming mechanism, pexiganan acetate is an ideal tool for investigating the biophysics of peptide-membrane interactions and the evolution of resistance to membrane-active agents. Studies have confirmed that pexiganan acetate does not exhibit cross-resistance with conventional antibiotics [9], and serial passage experiments have shown a low propensity for rapid resistance induction . This makes it suitable for studies that aim to decouple membrane-targeting mechanisms from other antimicrobial pathways. However, researchers should be aware that resistance can evolve under prolonged, intense selection pressure [11], and this model can be exploited to study the genetic basis of AMP resistance in *S. aureus*.

Benchmark for Comparative Antimicrobial Peptide Activity Assays

Given that pexiganan acetate is the "best-studied AMP to date for therapeutic purposes" [9], it serves as an essential benchmark or positive control in any study comparing the activity of novel AMPs. The extensive MIC data available for pexiganan acetate against a wide range of clinical isolates—including staphylococci (MIC ≤16 μg/mL), MRSA (MIC 8-64 μg/mL), *P. aeruginosa* (MIC 8-16 μg/mL), and various anaerobes (MIC90 4-16 μg/mL) [11]—provides a robust, publicly available reference for calibrating assays and contextualizing the potency of new compounds. Its defined rank order against other AMPs (e.g., more active than omiganan against *A. baumannii*) further solidifies its utility as a comparative standard [8].

Animal Bite Wound Infection Model Research

Pexiganan acetate has demonstrated promising in vitro activity against a panel of pathogens specifically implicated in animal bite wounds, including *Pasteurella* species, *Eikenella corrodens*, *Neisseria weaveri*, and various anaerobic bacteria [9]. With MIC90 values ranging from 2 μg/mL to 64 μg/mL for these pathogens, and a cream formulation containing 8,000 μg/mL, pexiganan acetate achieves local concentrations that are 60 to 100 times higher than the highest MIC . This supports its use as a reference compound for developing topical anti-infectives for bite wound prophylaxis or treatment. Given that 84% of bite victims attempt self-therapy with often ineffective topical agents [11], this represents a defined and quantifiable research application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pexiganan Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.